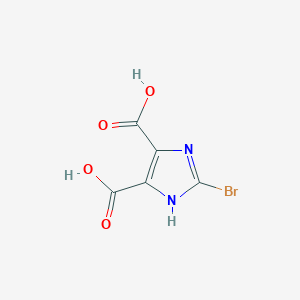

2-bromo-1H-imidazole-4,5-dicarboxylic acid

Beschreibung

2-Bromo-1H-imidazole-4,5-dicarboxylic acid is a halogenated imidazole derivative characterized by bromine substitution at the 2-position and carboxylic acid groups at the 4- and 5-positions. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of metal-organic frameworks (MOFs), pharmaceuticals, and macrocyclic libraries . Its synthesis typically involves bromination of imidazole-4,5-dicarboxylic acid precursors under controlled conditions, as described in Scheme 2.2 of Metal-Organics for Materials, Polymers & Synthesis (2016) . The bromine substituent enhances electrophilicity, enabling participation in cross-coupling reactions, while the dicarboxylic acid groups facilitate coordination chemistry and hydrogen bonding .

Eigenschaften

IUPAC Name |

2-bromo-1H-imidazole-4,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O4/c6-5-7-1(3(9)10)2(8-5)4(11)12/h(H,7,8)(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXSCVXBTBVMWDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N1)Br)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90563634 | |

| Record name | 2-Bromo-1H-imidazole-4,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773099-17-5 | |

| Record name | 2-Bromo-1H-imidazole-4,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Preparation of Imidazole-4,5-dicarboxylic Acid (Key Precursor)

The synthesis of 2-bromo-1H-imidazole-4,5-dicarboxylic acid fundamentally relies on the availability of imidazole-4,5-dicarboxylic acid. A well-documented and economically favorable method for preparing imidazole-4,5-dicarboxylic acid involves a two-stage process:

Stage 1: Hydroxymethylation of Imidazole

Imidazole is reacted with formaldehyde (or paraformaldehyde) in aqueous solution at elevated temperatures (80–120 °C). The molar ratio of formaldehyde to imidazole is typically 2 to 5, preferably 2.5 to 3.5. The reaction is conducted in the presence of a strong base such as potassium hydroxide or sodium hydroxide (30–100 mol% relative to imidazole, ideally 45–55 mol%). This reaction yields a mixture of hydroxymethylated imidazole derivatives, including 4,5-bishydroxymethylimidazole and 1,2,4,5-tetrahydroxymethylimidazole, along with minor amounts of mono-hydroxymethylated species and oligomeric condensates.

Stage 2: Oxidative Conversion to Imidazole-4,5-dicarboxylic Acid

The hydroxymethylated intermediates are then treated with concentrated nitric acid (65%) at 100–140 °C (preferably 130–135 °C) for 6–10 hours. The molar ratio of nitric acid to imidazole is high, from 15:1 to 20:1, to ensure complete oxidation. The reaction mixture is refluxed, during which nitrous gases evolve and water is distilled off to concentrate the mixture. Upon cooling, pure imidazole-4,5-dicarboxylic acid crystallizes out, which can be isolated by filtration and washing.

| Parameter | Condition/Value |

|---|---|

| Imidazole amount | 68 g |

| Formaldehyde solution | 245 g of 37% aqueous solution |

| Base (KOH) | 28 g |

| Hydroxymethylation temp | Reflux (~100 °C) for 3 hours |

| Nitric acid concentration | 65% strength, 1.3 L |

| Nitric acid temp | Boiling (100–102 °C) |

| Reaction time (oxidation) | 6 hours (including distillation phase) |

| Yield | 120 g total (77% theoretical yield) |

| Purity | 95.2–96.6% (HPLC) |

| Melting point | 287–289 °C (decomposition) |

This process is notable for its use of inexpensive starting materials and relatively straightforward reaction conditions, yielding high purity product suitable for further functionalization.

Bromination to Obtain this compound

Once imidazole-4,5-dicarboxylic acid is synthesized, selective bromination at the 2-position of the imidazole ring is performed to yield this compound.

Brominating Agents: Bromination is typically achieved using elemental bromine or N-bromosuccinimide (NBS). NBS is often preferred for its milder and more controlled bromination.

Solvents and Conditions: The reaction is carried out in organic solvents such as acetonitrile or dichloromethane. Temperature control is critical to avoid polybromination or degradation; reactions are generally performed at low to moderate temperatures (0–25 °C).

Selectivity: The reaction conditions are optimized to ensure bromination occurs exclusively at the 2-position of the imidazole ring without affecting the carboxylic acid groups.

Work-up: After completion, the reaction mixture is typically quenched with water or a weak base, and the product is isolated by filtration or extraction, followed by purification (e.g., recrystallization or chromatography).

Industrial-scale processes adapt these conditions with automation and continuous flow reactors to enhance yield, purity, and reproducibility.

Comparative Notes on Analogous Preparations

While direct literature on the preparation of this compound is limited, related imidazole-4,5-dicarboxylic acid derivatives have been synthesized by oxidation of substituted imidazoles using hydrogen peroxide in acidic media, as exemplified by the preparation of 2-propylimidazole-4,5-dicarboxylic acid. This suggests potential alternative oxidation methods for preparing functionalized imidazole dicarboxylic acids, although bromination remains a distinct step requiring specific reagents.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Hydroxymethylation | Imidazole + Formaldehyde (2–5 equiv), KOH (45–55 mol%), 80–120 °C, 1–3 h | Produces hydroxymethylated intermediates |

| Oxidation | Concentrated HNO3 (15–20 equiv), 100–140 °C, 6–10 h | Converts intermediates to imidazole-4,5-dicarboxylic acid |

| Bromination | Imidazole-4,5-dicarboxylic acid + Br2 or NBS, CH3CN/DCM, 0–25 °C | Selective bromination at 2-position |

| Isolation and Purification | Filtration, washing, recrystallization | Achieves high purity product |

Analyse Chemischer Reaktionen

Types of Reactions

2-bromo-1H-imidazole-4,5-dicarboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The carboxylic acid groups can be oxidized to form corresponding carboxylates or reduced to alcohols.

Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles, often in the presence of a base such as triethylamine.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while oxidation and reduction reactions modify the carboxylic acid groups.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

2-Bromo-1H-imidazole-4,5-dicarboxylic acid serves as a building block in synthesizing pharmaceutical compounds, especially those targeting enzyme inhibition or receptor modulation. It is also utilized in developing functional materials, such as polymers and coordination complexes, and employed in biochemical assays to study enzyme activity and protein interactions. Additionally, it is used in synthesizing dyes, pigments, and other specialty chemicals for various industrial processes.

Medicinal Chemistry

In medicinal chemistry, this compound is a building block for synthesizing pharmaceutical compounds with potential therapeutic effects. Imidazole derivatives, in general, can interact with biological targets like enzymes and receptors due to their structure, forming hydrogen bonds and aromatic interactions that influence their interaction with these targets. Recent studies have also highlighted the antidepressant properties of imidazole-4,5-dicarboxylic acid derivatives. One study showed that a derivative, 2-bromo-1-(thietan-3-yl) imidazole-4,5-dicarboxylic acid di[(4-hydroxy-3-methoxyphenyl) methylidenehydrazide], exhibited antidepressant activity in mice .

Materials Science

This compound is used in developing advanced materials, including polymers and coordination complexes. Its unique structure, due to the presence of the bromine atom, imparts distinct chemical properties and reactivity compared to its chloro and iodo analogs, making it valuable for specific applications where bromine’s reactivity is advantageous.

Biological Studies

This compound functions as a probe or ligand in biochemical assays to study enzyme interactions and other biological processes. Research has demonstrated its ability to influence enzyme activity and microbial growth, potentially acting as an inhibitor for certain enzymes involved in metabolic pathways. This makes it a candidate for further investigation in drug development.

Industrial Applications

The compound is employed in synthesizing specialty chemicals and intermediates for various industrial processes. It is also utilized in the production of dyes, pigments, and materials like polymers.

Action Mechanism

Wirkmechanismus

The mechanism of action of 2-bromo-1H-imidazole-4,5-dicarboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptor activity. The bromine atom and carboxylic acid groups play crucial roles in binding to molecular targets, influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations in Imidazole Dicarboxylic Acid Derivatives

The structural and functional properties of 2-bromo-1H-imidazole-4,5-dicarboxylic acid are best contextualized by comparing it with analogs differing in substituents or functional groups. Key examples include:

Physicochemical and Reactivity Differences

- Bromine vs. Hydrogen at C2 : Bromination at C2 increases molecular weight and polarizability compared to the unsubstituted imidazole-4,5-dicarboxylic acid. This enhances electrophilic reactivity, making the bromo derivative more suitable for Suzuki-Miyaura couplings .

- Carboxylic Acid vs. Ester/Cyan Groups : The dicarboxylic acid moiety confers high solubility in polar solvents (e.g., water, DMSO) and enables coordination with metal ions in MOFs . In contrast, the dinitrile and ester analogs (e.g., diethyl 2-bromo-1H-imidazole-4,5-dicarboxylate) exhibit higher lipophilicity, favoring organic-phase reactions .

- Sulfonyl/Thio Substituents : Sulfonyl derivatives, such as 2-(2-methylbenzylsulfonyl)-1H-imidazole-4,5-dicarboxylic acid, demonstrate enhanced biological activity due to improved membrane permeability and electron-withdrawing effects .

Biologische Aktivität

2-Bromo-1H-imidazole-4,5-dicarboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 233.99 g/mol. The compound features a bromine atom at the second position of the imidazole ring, along with two carboxylic acid groups located at the 4 and 5 positions. This unique structure contributes to its reactivity and biological activity, particularly in enzyme inhibition and receptor modulation .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The bromine atom and carboxylic acid groups are essential for binding to enzymes or receptors, influencing the compound's efficacy in medicinal applications.

Key Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which has implications for drug development targeting various diseases.

- Receptor Modulation: It may also modulate receptor activity, affecting signaling pathways critical for cellular functions .

Antidepressant Activity

Research has demonstrated that derivatives of this compound exhibit significant antidepressant-like effects. In a study involving male mice, certain derivatives showed comparable effects to imipramine, a well-known antidepressant. The compounds were administered intraperitoneally at doses equimolar to 10 mg/kg of imipramine, leading to statistically significant reductions in immobility time during forced swimming tests .

Findings:

- Compounds IIb and IVa derived from this compound demonstrated pronounced antidepressant effects.

- LD50 values indicated that these compounds have lower toxicity compared to traditional antidepressants like imipramine .

Comparative Analysis with Similar Compounds

A comparative analysis with similar compounds reveals unique aspects of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1H-Imidazole-4,5-dicarboxylic Acid | Lacks bromine atom | Different reactivity; less potent |

| 2-Chloro-1H-imidazole-4,5-dicarboxylic Acid | Contains chlorine instead of bromine | Varies in chemical properties |

| 2-Iodo-1H-imidazole-4,5-dicarboxylic Acid | Contains iodine | Potentially different biological interactions |

The presence of the bromine atom in this compound enhances its reactivity and may confer distinct biological activities compared to its analogs .

Q & A

Q. What synthetic strategies are commonly employed to prepare 2-bromo-1H-imidazole-4,5-dicarboxylic acid and its ester derivatives?

- Methodology : A standard approach involves esterification of imidazole-4,5-dicarboxylic acid using ethanol and concentrated H₂SO₄ under reflux (2 days, nitrogen atmosphere), yielding diethyl esters with ~85% efficiency . Bromination can be achieved via electrophilic substitution at the 2-position of the imidazole ring, though specific bromination conditions (e.g., bromine or N-bromosuccinimide) require optimization based on solubility and reactivity . Alternative routes include functionalizing pre-brominated imidazole precursors, but steric and electronic effects of the bromine substituent must be considered during carboxylation steps.

Q. How is the structural characterization of this compound performed?

- Methodology :

- Spectroscopy : FT-IR confirms carboxylic acid (-COOH) and imidazole ring vibrations. NMR (¹H/¹³C) identifies bromine-induced deshielding effects at C2 and coupling patterns for adjacent protons .

- X-ray crystallography : Reveals intramolecular hydrogen bonding between carboxylic groups and intermolecular dimerization patterns, critical for understanding packing efficiency and stability .

- Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., exact mass 233.9621 for C₅H₃BrN₂O₄) and fragmentation pathways .

Advanced Research Questions

Q. How can this compound serve as a ligand in metal-organic frameworks (MOFs)?

- Methodology : The dicarboxylate groups act as bridging ligands, coordinating with lanthanides or transition metals (e.g., Zn²⁺, Cu²⁺) to form porous networks. Key considerations:

- pH-dependent deprotonation : Carboxylic groups must be deprotonated (pH > 4) to bind metal ions effectively .

- Bromine as a directing group : The electron-withdrawing Br substituent influences ligand geometry and metal coordination preferences, potentially enhancing framework stability .

- Solvothermal synthesis : Reactions in DMF/water mixtures at 80–120°C yield crystalline MOFs, characterized by PXRD and gas adsorption studies .

Q. What experimental approaches resolve contradictions in crystallographic data for imidazole dicarboxylate derivatives?

- Methodology :

- Polymorph screening : Vary solvents (e.g., DMSO vs. ethanol) and crystallization temperatures to isolate different crystal forms, as seen in imidazole-4,5-dicarboxylic acid derivatives .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., Br⋯O contacts) to explain packing discrepancies between brominated and non-brominated analogs .

- DFT calculations : Model hydrogen-bonding networks and dimerization energies to predict dominant crystal forms under specific conditions .

Q. How does bromination impact the reactivity of imidazole dicarboxylates in medicinal chemistry applications?

- Methodology :

- Thioesterase inhibition : Bromine enhances electrophilicity at C2, enabling covalent interactions with catalytic serine residues in fatty acid synthase, as demonstrated in cytotoxicity assays against breast cancer lines .

- SAR studies : Compare brominated vs. non-brominated analogs in enzyme inhibition assays (IC₅₀ values) to quantify electronic effects on bioactivity .

- Metabolic stability : Bromine reduces susceptibility to oxidative metabolism, assessed via microsomal incubation and LC-MS metabolite profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.